molecular formula C40H66 B1231327 Lycopersene CAS No. 502-62-5

Lycopersene

Cat. No.: B1231327
CAS No.: 502-62-5
M. Wt: 547 g/mol
InChI Key: BGVXBZXEFXMRGJ-DPOFWPLISA-N
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Description

Lycopersene is a stable and safe triterpenoid compound. It is a carotenoid found in various natural sources, including Corynebacterium, Lemna minor, and Zea mays. This compound has the chemical formula C40H66 and is known for its antioxidant, antimutagenic, antiproliferative, cytotoxic, antibacterial, and pesticide properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lycopersene can be synthesized through various methods, including conventional techniques such as Soxhlet extraction, maceration, and rotary evaporation. Advanced extraction technologies like solid-phase microextraction, steam distillation with Clevenger apparatus, chromatography on SiO2 column, centrifugation, and sonication are also employed to obtain this compound from natural sources .

Industrial Production Methods: The industrial production of this compound involves the extraction from natural sources, followed by purification techniques. These techniques may include a combination of methods to isolate and purify this compound from crude extracts. The goal is to obtain pure this compound for fundamental research and various applications in food, cosmetics, and pharmaceutical fields .

Chemical Reactions Analysis

Types of Reactions: Lycopersene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can result in the formation of alcohols .

Scientific Research Applications

Lycopersene has a wide range of scientific research applications due to its diverse properties. It is utilized in chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as an antioxidant and antimutagenic agent. Its ability to scavenge free radicals makes it valuable in various chemical processes .

Biology: In biology, this compound’s antiproliferative and cytotoxic properties are studied for their potential in cancer research. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis .

Medicine: In medicine, this compound is explored for its antibacterial and pesticide properties. It is used in developing treatments for bacterial infections and as a natural pesticide in agriculture .

Industry: In the industrial sector, this compound is used in the production of cosmetics and food products. Its antioxidant properties help in preserving the quality and shelf life of these products .

Mechanism of Action

Lycopersene exerts its effects through various molecular targets and pathways. For instance, it inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells and induces apoptosis in Hep3B cells. The apoptosis induced by this compound is associated with the increase of the ratio of Bax/Bcl-2 and caspase 3/7 activation, suggesting that it induces apoptotic cell death by the mitochondrial pathway .

Properties

IUPAC Name

(6E,10E,14E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h19-22,27-30H,11-18,23-26,31-32H2,1-10H3/b35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXBZXEFXMRGJ-DPOFWPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318251
Record name Lycopersene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-62-5
Record name Lycopersene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopersene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopersene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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